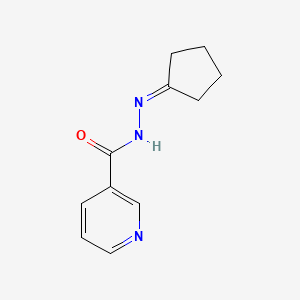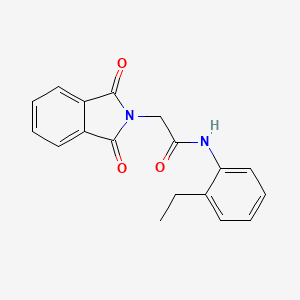
2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フルオロフェニル)-5-(4-ペンチルフェニル)ピリジンは、ピリジン環が4-フルオロフェニル基と4-ペンチルフェニル基で置換された複素環式有機化合物です。
合成方法
合成経路と反応条件
2-(4-フルオロフェニル)-5-(4-ペンチルフェニル)ピリジンの合成は、通常、次の手順を伴います。
出発物質: 合成は、4-フルオロベンズアルデヒドや4-ペンチルベンズアルデヒドなどの適切な出発物質の選択から始まります。
縮合反応: これらのアルデヒドは、適切なピリジン誘導体と制御された条件下で縮合反応を起こします。
環化: 中間生成物はその後、環化されてピリジン環を形成します。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を用いて精製され、目的の化合物を高純度で得ます。
工業的製造方法
2-(4-フルオロフェニル)-5-(4-ペンチルフェニル)ピリジンの工業的製造には、同様の反応条件を用いた大規模合成が伴い、収率と効率を最適化することがあります。これには、自動反応器、連続フローシステム、高度な精製方法の使用が含まれ、一貫した品質とスケーラビリティを確保します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-pentylbenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable pyridine derivative under controlled conditions.
Cyclization: The intermediate product is then subjected to cyclization to form the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
化学反応の分析
反応の種類
2-(4-フルオロフェニル)-5-(4-ペンチルフェニル)ピリジンは、以下のものを含む様々な化学反応を起こすことができます。
酸化: この化合物は、強い酸化剤を使用して酸化して対応する酸化物を形成できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にフルオロフェニル基で、求核剤または求電子剤を用いて置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水溶媒中での水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: ハロゲン化剤、アミンやチオールなどの求核剤、ハロゲン化アルキルなどの求電子剤。
生成される主要な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールまたはアミンの形成。
置換: 様々な官能基を持つ置換誘導体の形成。
科学研究への応用
2-(4-フルオロフェニル)-5-(4-ペンチルフェニル)ピリジンは、科学研究でいくつかの応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性を含む、潜在的な生物学的活性を調査されています。
医学: 医薬品開発や治療的用途における潜在的な用途が探求されています。
産業: 独自の構造特性により、ポリマーや液晶などの新素材開発に利用されています。
科学的研究の応用
2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
2-(4-フルオロフェニル)-5-(4-ペンチルフェニル)ピリジンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、受容体または酵素に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- 4-ペンチルフェニル 2-クロロ-4-(4-ペンチルベンゾイルオキシ)ベンゾエート
- N-ベンジリデン-1,1-ジメチル-2-(4-フルオロフェニル)エチルアミン
- 2-クロロ-N-メチルアセトアセトアミド
独自性
2-(4-フルオロフェニル)-5-(4-ペンチルフェニル)ピリジンは、ピリジン環に結合したフルオロフェニル基とペンチルフェニル基のユニークな組み合わせにより際立っています。この構造配置は、研究や産業における特定の用途に役立つ独特の化学的および物理的特性を付与します。
類似化合物との比較
Similar Compounds
- 4-Pentylphenyl 2-chloro-4-(4-pentylbenzoyloxy)benzoate
- N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine
- 2-Chloro-N-Methylacetoacetamide
Uniqueness
2-(4-Fluorophenyl)-5-(4-pentylphenyl)pyridine stands out due to its unique combination of a fluorophenyl and pentylphenyl group attached to a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C22H22FN |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-(4-pentylphenyl)pyridine |
InChI |
InChI=1S/C22H22FN/c1-2-3-4-5-17-6-8-18(9-7-17)20-12-15-22(24-16-20)19-10-13-21(23)14-11-19/h6-16H,2-5H2,1H3 |
InChIキー |
SOQUCLUCBHYUNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)

![(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11703931.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
![1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium](/img/structure/B11703937.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)


![6-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B11703963.png)
![3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703972.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)
